6-methylidene-1,4-oxazepane hydrochloride

Heterocyclic chemistry Medicinal chemistry Building block synthesis

This 6-methylidene-1,4-oxazepane hydrochloride is a unique, seven-membered N,O-heterocycle building block featuring a critical exocyclic double bond. Unlike fully saturated analogs like CAS 2739739-93-4, the methylidene group uniquely enables Michael addition and metal-catalyzed cross-coupling for covalent inhibitor design or PROTAC development. This reactive handle is entirely absent in 6-methyl or 2-methyl variants. As 1,4-oxazepanes with this 6-functionalized pattern are historically scarce in commercial libraries due to synthetic challenges, this compound is a direct, high-purity entry point for scaffold-hopping campaigns seeking to replace morpholine or piperazine cores. The hydrochloride salt ensures accurate weighing and consistent solubility for automated library synthesis.

Molecular Formula C6H12ClNO
Molecular Weight 149.6
CAS No. 2305079-83-6
Cat. No. B6163717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methylidene-1,4-oxazepane hydrochloride
CAS2305079-83-6
Molecular FormulaC6H12ClNO
Molecular Weight149.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylidene-1,4-oxazepane Hydrochloride CAS 2305079-83-6: Procurement and Characterization Overview


6-Methylidene-1,4-oxazepane hydrochloride (CAS 2305079-83-6) is a heterocyclic building block featuring a seven-membered 1,4-oxazepane ring with a methylidene substituent at the 6-position . The compound has a molecular formula of C6H12ClNO and a molecular weight of 149.6 Da, and is commercially available from multiple suppliers at research-grade purities (typically ≥95%) [1]. As a member of the 1,4-oxazepane class, it occupies a structurally unique position at the interface of morpholine, diazepane, and azepane scaffolds [2]. Unlike its saturated methyl-substituted analogs, the 6-methylidene moiety introduces an exocyclic double bond that fundamentally alters the compound's reactivity profile for downstream functionalization and library synthesis [3].

Why 6-Methylidene-1,4-oxazepane Hydrochloride Cannot Be Substituted with Saturated or Regioisomeric Oxazepane Analogs


Generic substitution among 1,4-oxazepane derivatives is not viable due to the functional and reactivity consequences of the 6-methylidene substitution. The exocyclic double bond in 6-methylidene-1,4-oxazepane provides a reactive handle for addition, cross-coupling, and polymerization reactions that are entirely absent in saturated analogs such as 6-methyl-1,4-oxazepane hydrochloride (CAS 2739739-93-4) or 2-methyl-1,4-oxazepane hydrochloride (CAS 1246456-36-9) [1]. Furthermore, 1,4-oxazepanes as a class remain strikingly scarce in commercial compound libraries due to the lack of reliable synthetic routes, with the 6-functionalized variants being particularly underrepresented [2]. This synthetic scarcity means that substitution patterns cannot be casually swapped without risking complete failure of the intended chemical transformation or biological assay outcome. The hydrochloride salt form (versus the free base, CAS 2092484-49-4) further affects handling, solubility, and storage stability in ways that vary by specific application [3].

6-Methylidene-1,4-oxazepane Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: 6-Methylidene Exocyclic Double Bond versus Saturated 6-Methyl or 2-Methyl Analogs

6-Methylidene-1,4-oxazepane hydrochloride possesses an exocyclic methylidene group (C=CH2) at the 6-position, a feature that distinguishes it from the saturated 6-methyl analog (CAS 2739739-93-4) and the 2-methyl regioisomer (CAS 1246456-36-9) [1]. This unsaturation introduces a reactive alkene moiety capable of participating in addition reactions, cross-couplings, and radical polymerizations, whereas saturated analogs lack this reactive handle entirely [2].

Heterocyclic chemistry Medicinal chemistry Building block synthesis

Synthetic Accessibility: 6-Functionalized Oxazepane Route versus Multi-Step Alternative Syntheses

Recent methodology development has established a robust, scalable protocol for synthesizing 6-functionalized 1,4-oxazepanes, including the 6-methylidene variant, via optimized heterocyclization that accommodates methyl-substituted precursors [1]. This contrasts with the historically limited synthetic approaches for non-fused 1,4-oxazepanes, where most methods focused on fused benzoxazepines and very few strategies existed for diversely substituted non-fused variants [2]. The methylidene substituent specifically enables further functionalization through alkene chemistry that would require additional synthetic steps if starting from saturated analogs.

Organic synthesis Process chemistry Medicinal chemistry

Class-Level Precedent: 1,4-Oxazepane Scaffold in Peripheral-Selective NRI Development

While direct biological data for 6-methylidene-1,4-oxazepane hydrochloride is not available in the peer-reviewed literature, the 1,4-oxazepane scaffold has demonstrated validated pharmacological relevance as a core structure in peripheral-selective noradrenaline reuptake inhibitors (NRIs) [1]. Specifically, (6S,7R)-1,4-oxazepane derivative 7 exhibited noradrenaline transporter inhibition with high selectivity against serotonin and dopamine transporters [2]. This establishes the 1,4-oxazepane core as a privileged scaffold capable of supporting target engagement with quantifiable selectivity, providing class-level validation for exploring 6-substituted variants.

Noradrenaline reuptake inhibition Peripheral selectivity Stress urinary incontinence

Class-Level Precedent: 1,4-Oxazepane Scaffold in Nitric Oxide Synthase (NOS) Inhibition

The 1,4-oxazepane scaffold has been evaluated in the context of nitric oxide synthase (NOS) inhibition, with structure-activity relationship (SAR) studies demonstrating that modifications to the heterocyclic core produce quantifiable changes in inhibitory potency and isoform selectivity [1]. In a series of 3- and 5-imino oxazepane, thiazepane, and diazepane analogs evaluated against human NOS isoforms, the most potent iNOS inhibitor identified was the thiazepane analog 25 (IC50 = 0.19 μM) [2]. While the 6-methylidene substitution pattern differs from the 3- and 5-imino variants, this SAR data establishes that oxazepane ring substitution can meaningfully modulate target engagement.

Nitric oxide synthase inhibition Inflammation iNOS selectivity

Procurement Specification: Hydrochloride Salt versus Free Base Handling and Stability

6-Methylidene-1,4-oxazepane is commercially available in two forms: the free base (CAS 2092484-49-4, molecular weight 113.16 Da, C6H11NO) and the hydrochloride salt (CAS 2305079-83-6, molecular weight 149.6 Da, C6H12ClNO) [1][2]. The hydrochloride salt offers distinct handling advantages including enhanced aqueous solubility (calculated LogP = -0.03 versus estimated XLogP3 = -0.5 for free base), improved long-term storage stability, and reduced volatility relative to the free amine . These properties directly affect weighing accuracy, solution preparation reproducibility, and shelf-life in compound management workflows.

Chemical procurement Salt selection Compound handling

Molecular Complexity: Fsp3 and Scaffold Diversity Metrics versus Common Heterocyclic Building Blocks

6-Methylidene-1,4-oxazepane hydrochloride possesses an Fsp3 (fraction of sp3-hybridized carbons) value of 0.666, calculated as 4 sp3 carbons out of 6 total carbons in the parent heterocyclic framework [1]. This places it in an intermediate three-dimensionality regime compared to the fully aromatic morpholine analogs (Fsp3 = 0.5) and the more saturated azepane scaffolds (Fsp3 = 0.857). The 1,4-oxazepane scaffold itself occupies a privileged but underexplored position at the interface of diazepane, morpholine, and azepane chemical space [2]. The methylidene substituent preserves the scaffold's capacity for hydrogen bonding (1 donor, 2 acceptors) while introducing an alkene for further diversification .

Medicinal chemistry Compound library design 3D scaffold diversity

Optimal Application Scenarios for 6-Methylidene-1,4-oxazepane Hydrochloride in Research and Industrial Workflows


Scaffold-Hopping and Fragment-Based Drug Discovery: Accessing Underexplored 1,4-Oxazepane Chemical Space

The 1,4-oxazepane scaffold occupies a privileged but underexplored position at the interface of diazepane, morpholine, and azepane chemical space, with 6-functionalized variants being particularly scarce in commercial libraries [1]. 6-Methylidene-1,4-oxazepane hydrochloride serves as a direct entry point to this underexplored region for scaffold-hopping campaigns seeking to replace morpholine or piperazine moieties with a seven-membered N,O-heterocycle that preserves hydrogen-bonding capacity (1 donor, 2 acceptors) while introducing distinct conformational and steric properties [2]. The class-level validation of 1,4-oxazepanes as peripheral-selective NRI scaffolds (demonstrated in Fujimori et al., 2015) and as iNOS inhibitors supports the biological relevance of this core structure [3][4].

Covalent Inhibitor and Targeted Protein Degrader (PROTAC) Linker Design

The exocyclic methylidene group at the 6-position provides a reactive alkene handle that can serve as an electrophilic warhead for covalent inhibitor design or as an attachment point for linker conjugation in PROTAC (proteolysis-targeting chimera) development [1]. Unlike saturated 6-methyl analogs (CAS 2739739-93-4) which lack this functionality, the 6-methylidene variant enables Michael addition chemistry and transition metal-catalyzed cross-coupling reactions that are not accessible with fully saturated oxazepane cores [2]. The hydrochloride salt form (versus free base) facilitates accurate weighing and DMSO stock solution preparation, which is critical for consistent linker loading in bioconjugation workflows [3].

Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Production

6-Methylidene-1,4-oxazepane hydrochloride is positioned as a versatile building block for parallel synthesis and DNA-encoded library construction, with the methylidene group offering a distinct diversification vector compared to more common heterocyclic building blocks such as morpholines or piperazines [1]. The compound's Fsp3 value of 0.666 indicates a favorable balance of three-dimensional character that can improve library diversity metrics relative to flatter aromatic scaffolds, while its single rotatable bond and seven-membered ring confer conformational properties distinct from six-membered heterocyclic analogs [2]. Commercial availability from multiple suppliers at 95% purity supports immediate incorporation into automated synthesis workflows [3].

Reference Standard for 6-Functionalized Oxazepane Analytical Method Development

Given the emerging interest in scalable synthesis of 6-functionalized 1,4-oxazepanes [1] and the historical scarcity of reliable synthetic routes to this class [2], 6-methylidene-1,4-oxazepane hydrochloride can serve as a characterized reference standard for LC-MS and NMR method development targeting this scaffold family. The hydrochloride salt form provides consistent handling properties, while the defined molecular weight (149.6 Da) and distinct isotopic pattern enable unambiguous identification in complex reaction mixtures. For laboratories scaling up oxazepane syntheses, this compound provides a benchmark for purity assessment (typical commercial purity 95%) and retention time calibration [3].

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